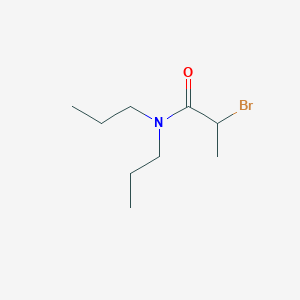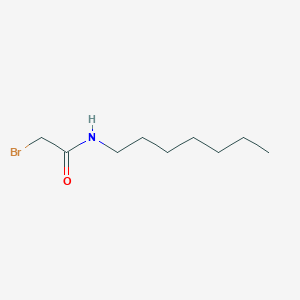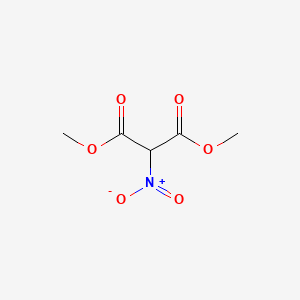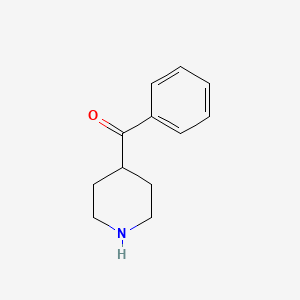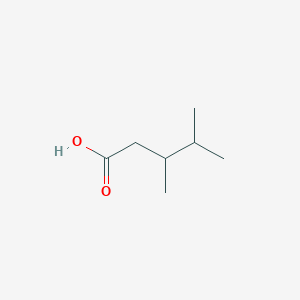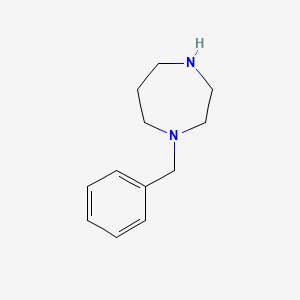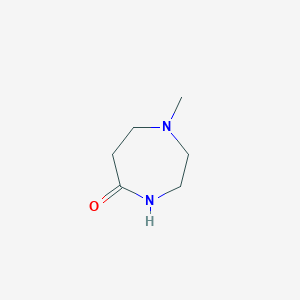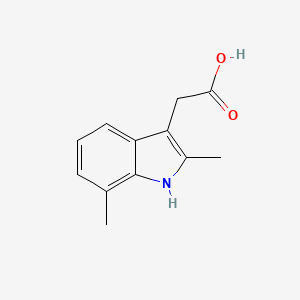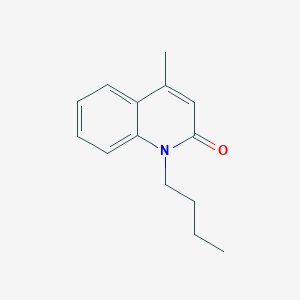
1-Butyl-4-methylquinolin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-methylquinolin-2(1H)-one, also known as BMQ, is a quinoline-based alkaloid that has been found in a variety of plants, including the bark of the Chinese magnolia tree and the root of the Chinese yam. BMQ is a structurally unique compound with a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. BMQ has been studied in a variety of scientific research applications, including drug discovery and development, cancer research, and immunology.
Applications De Recherche Scientifique
Antioxidant Efficiency in Lubricating Greases
1-Butyl-4-methylquinolin-2(1h)-one has been synthesized and investigated for its antioxidant efficiency in lubricating greases. The study demonstrated that the compound significantly improves the antioxidant properties of lubricating greases, as evidenced by decreased total acid numbers and oxygen pressure drops in greases treated with this compound. This finding indicates its potential application in enhancing the performance and longevity of lubricating greases in industrial settings (Hussein, Ismail, & El-Adly, 2016).
Anticancer Activity
Research has been conducted on the synthesis of novel derivatives of 1-Butyl-4-methylquinolin-2(1h)-one for potential anticancer activity. Sixteen new compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation and migration. The study highlights the selective activity of these compounds against various cancer cell types, suggesting a promising direction for the development of new anticancer drugs. Some derivatives exhibited significant inhibition of cell migration, an important factor in cancer metastasis (Kubica et al., 2018).
Synthesis in Ionic Liquids
An eco-friendly and efficient synthesis method for 1-Butyl-4-methylquinolin-2(1h)-one derivatives has been developed using ionic liquids. This method eliminates the need for acidic catalysts and offers a high-yield synthesis route. The use of ionic liquids as a reaction medium not only reduces the environmental impact but also enhances the efficiency of the synthesis process for these compounds, showing the versatility of 1-Butyl-4-methylquinolin-2(1h)-one in chemical synthesis (Dabiri, Salehi, & Baghbanzadeh, 2007).
Fluorescent Probe for Cu2+ Ion Detection
A novel application of 1-Butyl-4-methylquinolin-2(1h)-one derivatives includes its use as a "turn-on" fluorescent probe for detecting Cu2+ ions with high sensitivity and selectivity. This application demonstrates the compound's potential in environmental monitoring and bioimaging, offering a reliable tool for detecting Cu2+ ions in complex samples with low detection limits. The study highlights the mechanism behind the fluorescence enhancement upon Cu2+ ion addition, presenting a promising approach for designing effective fluorescent probes (Wei et al., 2021).
Propriétés
IUPAC Name |
1-butyl-4-methylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-4-9-15-13-8-6-5-7-12(13)11(2)10-14(15)16/h5-8,10H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQRFECVDXBVMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=CC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296535 |
Source


|
| Record name | 1-butyl-4-methylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-methylquinolin-2(1h)-one | |
CAS RN |
32511-84-5 |
Source


|
| Record name | 32511-84-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-butyl-4-methylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


